molecular formula C5H8BrO3P B14684762 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- CAS No. 32582-37-9

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-

Cat. No.: B14684762
CAS No.: 32582-37-9
M. Wt: 226.99 g/mol
InChI Key: XLIPLQLLVYXTMP-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-phosphabicyclo[222]octane, 4-(bromomethyl)- is a chemical compound with the molecular formula C5H10BrO3P It is a derivative of the bicyclic phosphite family, characterized by its unique structure that includes a phosphorus atom integrated into a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with bromomethyl reagents under controlled conditions. One common method is the bromination of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphates.

    Reduction Reactions: The compound can undergo reduction reactions to modify the bromomethyl group or the phosphorus center.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of phosphine oxides or phosphates.

    Reduction: Formation of reduced phosphorus compounds or modified bromomethyl derivatives.

Scientific Research Applications

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. The phosphorus atom in the bicyclic structure can also engage in coordination with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic and steric effects of the bicyclic phosphite framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in substitution reactions and as a precursor for further functionalization in organic synthesis.

Properties

CAS No.

32582-37-9

Molecular Formula

C5H8BrO3P

Molecular Weight

226.99 g/mol

IUPAC Name

4-(bromomethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C5H8BrO3P/c6-1-5-2-7-10(8-3-5)9-4-5/h1-4H2

InChI Key

XLIPLQLLVYXTMP-UHFFFAOYSA-N

Canonical SMILES

C1C2(COP(O1)OC2)CBr

Origin of Product

United States

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